molecular formula C21H21BrN4O3 B11126987 1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11126987
M. Wt: 457.3 g/mol
InChI Key: JACIOWLNXCQLAM-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure comprises an indazole core, a pyrrolidine ring, and a phenethyl amide group. Let’s break it down:

    Indazole Core: The indazole moiety is a bicyclic aromatic system containing a five-membered pyrazole ring fused to a six-membered benzene ring. This scaffold imparts unique properties to Compound X.

    Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s conformational flexibility and potential for binding to biological targets.

    Phenethyl Amide Group: The phenethyl amide serves as a functional handle for derivatization and bioconjugation.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Compound X, but a common approach involves the following steps:

  • Indazole Formation

    • Start with 6-bromoindazole.
    • React it with an appropriate amine (e.g., 4-methoxyphenethylamine) to form the indazole-amine intermediate.
    • Protect the amine group (e.g., with a Boc or Fmoc protecting group).
    • Perform cyclization to obtain the indazole core.
  • Pyrrolidine Attachment

    • Introduce the pyrrolidine ring by reacting the indazole-amine intermediate with a suitable pyrrolidine derivative.
    • Deprotect the amine group.
  • Amide Formation

    • Couple the resulting amine with a carboxylic acid (e.g., 5-oxo-3-pyrrolidinecarboxylic acid) to form the amide bond.

Industrial Production:

While Compound X is primarily synthesized in research laboratories, scaled-up production can be achieved using continuous flow chemistry or batch processes. Optimization of reaction conditions, purification, and yield are critical for industrial viability.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the indazole moiety can lead to diverse derivatives with altered properties.

    Reduction: Reduction of the carbonyl group may yield amines or alcohols.

    Substitution: Nucleophilic substitution at the bromine position allows for further functionalization.

    Common Reagents: Reagents like DMSO, base, and transition metal catalysts are often employed.

    Major Products: These reactions yield derivatives with modified pharmacological profiles or improved solubility.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: As a potential drug candidate targeting specific receptors or enzymes.

    Cancer Research: Investigating its anti-proliferative effects.

    Neuroscience: Studying its impact on neurotransmitter systems.

    Materials Science: Incorporating it into functional materials.

Mechanism of Action

  • Compound X likely interacts with cellular receptors or enzymes.
  • Molecular targets may include GPCRs, kinases, or ion channels.
  • Activation or inhibition of specific pathways influences cellular responses.

Comparison with Similar Compounds

    Unique Features: Compound X’s indazole-pyrrolidine hybrid structure sets it apart.

    Similar Compounds: Related molecules include indazoles, pyrrolidines, and phenethyl amides.

Properties

Molecular Formula

C21H21BrN4O3

Molecular Weight

457.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21BrN4O3/c1-29-16-5-2-13(3-6-16)8-9-23-21(28)14-10-19(27)26(12-14)20-17-7-4-15(22)11-18(17)24-25-20/h2-7,11,14H,8-10,12H2,1H3,(H,23,28)(H,24,25)

InChI Key

JACIOWLNXCQLAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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